3,6-Diamino-10-methylacridinium
Overview
Description
3,6-Diamino-10-methylacridinium, also known as lucigenin, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to detect reactive oxygen species (ROS) and has been found to be useful in a variety of applications, including biochemical assays and physiological studies.
Scientific Research Applications
Oxidation Processes and Radical Species
- The oxidation of 3,6-diamino-10-methylacridan, a precursor of acriflavine, involves sequential electron-proton-electron transfer processes. This has been studied using pulse radiolysis and laser flash photolysis, characterizing transient products like radical cations and radicals (Marcinek et al., 2001).
Photocatalysis and Electron Transfer
- 9-Phenyl-10-methylacridium ion serves as an efficient photocatalyst for the oxidation of benzyl alcohol to benzaldehyde under visible light, through photoinduced electron transfer (Ohkubo et al., 2006).
- 9-Mesityl-10-methylacridinium ion exhibits photooxygenation properties, functioning as a catalyst for electron-transfer reactions with dioxygen (Kotani et al., 2004).
Chemiluminescence Studies
- The chemiluminescence accompanying the reaction of 9-cyano-10-methylacridinium cation with hydrogen peroxide leads to the formation of electronically excited 10-methyl-9-acridinone. This reaction pathway holds potential for analytical applications (Wróblewska et al., 2004).
Biological Interactions and Antimicrobial Activity
- The ligands based on azo dye of 3,6-diamino-10-methyl acridinium chloride and its Co(II) and Cu(II) complexes demonstrate promising biological activity against bacteria like Streptococcus and Staphylococcus aureus (Mohammed et al., 2019).
Redox Behavior and Dye Applications
- 10-Methylacridinium acts as a versatile building block for constructing a variety of novel π-electron systems, demonstrating reversible redox behavior and electrochromic responses. It's used in dyes and has potential in metal-binding and chiroptical properties (Suzuki et al., 2015).
Structural and Crystallographic Studies
- Studies on the molecular packing and intermolecular interactions in crystals of acridine/acridinium derivatives, including 10-methylacridinium, reveal significant insights into their crystal lattice stability and electronic interactions (Wera et al., 2016).
properties
IUPAC Name |
10-methylacridin-10-ium-3,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIOKTWDEOJMGG-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101952-51-6 (sulfate(1:1)), 10597-46-3 (chloride-hydrochloride), 6034-59-9 (mono-hydrochloride), 86-40-8 (chloride) | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30232534 | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diamino-10-methylacridinium | |
CAS RN |
837-73-0 | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Diamino-10-methylacridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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